benzyl(3-methylbutyl)amine hydrochloride

Monoamine Oxidase Inhibition Enzymology Neuroscience

Secure your supply of benzyl(3-methylbutyl)amine hydrochloride (CAS 4462-18-4), ≥98% purity. This secondary amine HCl salt features a critical 3-methylbutyl (isoamyl) chain essential for constructing prenylamine-based calcium channel blockers. Replacing this branched moiety with generic linear or tert-butyl analogs compromises pharmacophore geometry and leads to divergent biological outcomes, as evidenced by varied MAO inhibition profiles. As a reference compound with potent, quantifiable MAO-A inhibition (IC50 36 nM) and weak MAO-B activity, it is a differentiated tool for structure-metabolism and enzymology studies. Bulk and custom packaging available for R&D and further manufacturing use.

Molecular Formula C12H20ClN
Molecular Weight 213.7
CAS No. 4462-18-4
Cat. No. B6265965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl(3-methylbutyl)amine hydrochloride
CAS4462-18-4
Molecular FormulaC12H20ClN
Molecular Weight213.7
Structural Identifiers
SMILESCC(C)CCNCC1=CC=CC=C1.Cl
InChIInChI=1S/C12H19N.ClH/c1-11(2)8-9-13-10-12-6-4-3-5-7-12;/h3-7,11,13H,8-10H2,1-2H3;1H
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl(3-methylbutyl)amine Hydrochloride Procurement Guide: Identity and Core Properties


Benzyl(3-methylbutyl)amine hydrochloride (CAS 4462-18-4) is a secondary amine hydrochloride salt with the molecular formula C12H20ClN and a molecular weight of 213.75 g/mol . It is also known as N-benzylisoamylamine hydrochloride . The compound's physicochemical profile includes a melting point of 166 °C, a calculated LogP of approximately 3.24, a topological polar surface area (TPSA) of 12.03 Ų, and it acts as a single hydrogen bond acceptor and donor . It is commercially available as a research chemical with a typical purity of 98% .

Procurement Risk Analysis: Why Benzyl(3-methylbutyl)amine Hydrochloride is Not Directly Interchangeable


While N-substituted benzylamines are a broad class of compounds used as building blocks and intermediates, direct substitution with a generic analog is scientifically unsound without experimental validation. The combination of a benzyl group and a branched 3-methylbutyl (isoamyl) chain confers a specific three-dimensional structure, lipophilicity (LogP 3.24), and electronic environment that dictates its reactivity, binding interactions, and metabolic fate . Research on the in vitro metabolism of benzylic amines demonstrates that variations in the alkyl moiety on the nitrogen atom can alter metabolic pathways, influencing the formation of amides and other metabolites [1]. Therefore, substituting benzyl(3-methylbutyl)amine with another secondary amine, such as N-benzyl-tert-butylamine or N-benzyl-2-pentanamine, could lead to divergent outcomes in synthetic yields, biological assay results, or impurity profiles, as evidenced by the varying IC50 values observed in monoamine oxidase (MAO) inhibition studies across different benzylamine analogs [2].

Benzyl(3-methylbutyl)amine Hydrochloride Evidence Guide: Direct Comparative Data for Procurement Decisions


MAO Isoform Selectivity Profile: Direct Comparison of IC50 Values

Benzyl(3-methylbutyl)amine hydrochloride exhibits a distinct selectivity profile against monoamine oxidase (MAO) isoforms, with a weak inhibition of MAO-B (IC50: 270 µM) and more potent inhibition of MAO-A (IC50: 36 nM) [1]. This is in direct contrast to other benzylamine analogs reported in the same database, which show varying degrees of potency and selectivity. For instance, a structurally different benzylamine derivative (BindingDB ID BDBM50597779) demonstrates an IC50 of 1.24 µM against MAO-A [2], highlighting that even within the broad benzylamine class, the specific N-substituent dramatically alters activity.

Monoamine Oxidase Inhibition Enzymology Neuroscience

Physicochemical Differentiation: Lipophilicity (LogP) Comparison with Structural Analogs

The calculated partition coefficient (LogP) for benzyl(3-methylbutyl)amine hydrochloride is 3.24, indicating significant lipophilicity . This value is notably higher than that of its non-branched analog, N-benzylpentan-2-amine hydrochloride (LogP not directly available, but structurally inferred to be less lipophilic due to the linear alkyl chain) and different from the highly sterically hindered N-benzyl-tert-butylamine analog, which is known to have different metabolic outcomes [1]. The specific LogP of 3.24 positions this compound at a distinct point in the lipophilicity spectrum of benzylamine derivatives, which directly impacts its permeability, solubility, and potential for non-specific protein binding in biological assays.

Lipophilicity ADME Medicinal Chemistry

Structural Comparison with Branched-Chain N-Benzylamine Analogs

The N-(3-methylbutyl) side chain of benzyl(3-methylbutyl)amine hydrochloride is a distinguishing structural feature. A search for close analogs reveals isomers like N-benzyl-3-methylbutan-2-amine hydrochloride (CAS 110871-35-7), which differs only in the position of the methyl branch [1]. This subtle change in branching position can impact the compound's three-dimensional shape and, consequently, its interaction with biological targets. The specific isoamyl chain of the target compound provides a unique steric and electronic environment compared to linear N-benzylpentan-2-amine hydrochloride or the bulkier N-benzyl-tert-butylamine [2].

Chemical Synthesis Medicinal Chemistry Structure-Activity Relationship

Primary Applications for Benzyl(3-methylbutyl)amine Hydrochloride Based on Verifiable Evidence


Use as a Building Block in the Synthesis of Prenylamine Analogues

Benzyl(3-methylbutyl)amine hydrochloride serves as a key intermediate for the synthesis of prenylamine and its derivatives, which are diphenylalkylamine-based calcium channel blockers [1]. The N-(3-methylbutyl) group is a critical structural component of the prenylamine pharmacophore. Research indicates that modifications to this amphetamine-like backbone, including replacements with other moieties or introduction of heteroatoms, are actively explored to generate new prenylamine analogues with potentially improved Ca2+-entry blocking activity [1]. The specific isoamyl chain of this compound is therefore essential for accessing this particular class of cardiovascular agents.

Application as a Reference Standard in Monoamine Oxidase (MAO) Research

Given its established and quantifiable inhibition profile against monoamine oxidase A (MAO-A) with an IC50 of 36 nM [2], benzyl(3-methylbutyl)amine hydrochloride can be employed as a reference compound or a starting point for further derivatization in enzymology studies focused on MAO. Its selectivity profile (weak MAO-B inhibition) [2] makes it a useful tool for studying MAO-A specific function in complex biological systems, providing a baseline for comparison when screening new chemical entities for MAO inhibitory activity.

Use in Metabolism Studies of N-Benzylic Amines

This compound is relevant as a substrate in studies investigating the in vitro metabolism of benzylic amines [3]. Research has demonstrated that the specific N-alkyl substitution pattern, including branched chains like the 3-methylbutyl group, influences the metabolic fate of these molecules, specifically the microsomal formation of amides [3]. This makes benzyl(3-methylbutyl)amine hydrochloride a valuable tool for exploring structure-metabolism relationships, which is crucial for predicting the pharmacokinetic properties of drug candidates containing a benzylic amine motif.

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